molecular formula C24H43Cl7 B025756 1,3,7,11,15,19,23-Heptachlorotetracosane CAS No. 108171-27-3

1,3,7,11,15,19,23-Heptachlorotetracosane

Cat. No.: B025756
CAS No.: 108171-27-3
M. Wt: 579.8 g/mol
InChI Key: FHKUUILMHIOLID-UHFFFAOYSA-N
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Description

1,3,7,11,15,19,23-Heptachlorotetracosane is a chlorinated alkane with a 24-carbon backbone and seven chlorine substituents at positions 1, 3, 7, 11, 15, 19, and 23. Chlorinated alkanes like this are typically studied for their environmental persistence, toxicity, and industrial applications, such as flame retardants or intermediates in organic synthesis.

Properties

CAS No.

108171-27-3

Molecular Formula

C24H43Cl7

Molecular Weight

579.8 g/mol

IUPAC Name

1,3,7,11,15,19,23-heptachlorotetracosane

InChI

InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3

InChI Key

FHKUUILMHIOLID-UHFFFAOYSA-N

SMILES

CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl

Other CAS No.

108171-27-3

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Cyclodienes: Heptachlor

Heptachlor (C10H5Cl7), a cyclodiene organochlorine, shares a similar degree of chlorination (seven Cl atoms) but differs in backbone structure. This structural difference also impacts reactivity; heptachlor undergoes epoxidation to heptachlor epoxide, a more toxic metabolite, whereas linear chlorinated alkanes are more prone to dechlorination or oxidation .

Branched Tetracosane Derivatives: Squalane

Squalane (2,6,10,15,19,23-hexamethyltetracosane, CASRN 111-01-3) is a fully saturated, branched hydrocarbon with six methyl groups. Unlike the chlorinated derivative, squalane is nonpolar and widely used in cosmetics for its oxidative stability and emollient properties . The branching in squalane reduces its melting point (−40°C) compared to linear alkanes, whereas chlorination in 1,3,7,11,15,19,23-heptachlorotetracosane likely increases density and boiling point.

Heteroatom-Substituted Tetracosanes

  • 3,6,9,12,15,18-Hexaoxatetracosan-1-amine, 24-chloro- (CAS 1261238-24-7) : Contains ether and amine groups, enhancing solubility in polar solvents. Chlorination at the terminal carbon contrasts with the multi-position chlorination in the target compound .
  • 1,13-Dioxa-4,7,10,16,19,22-hexathiacyclotetracosane (CAS 148065-50-3) : A macrocyclic compound with alternating oxygen and sulfur atoms, highlighting how heteroatom placement influences chelation capacity and thermal stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties Applications
This compound* C24H39Cl7 ~580 (estimated) High density, low water solubility, likely persistent in lipid-rich environments Potential flame retardant, intermediate
Heptachlor C10H5Cl7 373.32 Log Kow = 5.4; bioaccumulative; epoxidizes in vivo Historical pesticide
Squalane C30H62 422.81 Melting point: −40°C; non-reactive; oxidative stability Cosmetics, lubricants

*Estimated properties based on structural analogs.

Environmental and Toxicological Profiles

Persistence and Degradation

  • This compound : Likely resistant to hydrolysis due to stable C–Cl bonds. Linear chlorinated alkanes degrade slowly via microbial dechlorination.
  • Heptachlor : Persists in soil (half-life >1 year) and biotransforms into heptachlor epoxide, which binds to fatty tissues .
  • Squalane : Low environmental risk; undergoes OH radical-initiated oxidation in aerosols, forming secondary organic aerosols .

Toxicity

  • Heptachlor: Classified as a probable human carcinogen (IARC Group 2B) with neurotoxic effects .

Research Findings

  • Squalane : Heterogeneous oxidation studies show squalane droplets react with Cl radicals, forming chlorinated products and altering aerosol properties .
  • Heptachlor : Epidemiological studies link occupational exposure to liver and thyroid cancers .

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